molecular formula C16H23NO2S B2459073 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide CAS No. 1203089-77-3

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2459073
M. Wt: 293.43
InChI Key: BEAWSFOQCBYTPG-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the tetrahydro-2H-pyran family and has been synthesized through various methods. In

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Thiophene Derivatives in Heterocyclic Synthesis : Research on thiophene derivatives, similar in structure to the compound , involves their use in synthesizing various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield derivatives with potential biological activities (Mohareb et al., 2004).
  • Antimicrobial Activity of Thiophene Derivatives : Another study focused on synthesizing thiophenyl pyrazoles and isoxazoles, showcasing a green approach that led to compounds with notable antimicrobial activity (Sowmya et al., 2018).

Chemical Synthesis and Modification Techniques

  • Carbon−Sulfur Bond Formation : A significant advancement in the synthesis of complex molecules involved the development of a new variant of the Migita reaction for carbon−sulfur bond formation. This method was applied to manufacture a former antiasthma drug candidate, demonstrating the potential for creating highly specific drug molecules (Norris & Leeman, 2008).

Novel Syntheses and Antitumor Evaluation

  • Antitumor Evaluation of Heterocyclic Compounds : Investigations into the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from thiophene-based acetamides have shown that many of these compounds exhibit high inhibitory effects on various cancer cell lines, indicating the potential for the development of new cancer therapies (Shams et al., 2010).

Safety And Hazards

While the specific safety and hazards of this compound are not available, it’s worth noting that similar compounds, such as (4-Thien-2-yltetrahydropyran-4-yl)methylamine, can cause serious eye damage, be harmful if swallowed, and cause severe skin burns and eye damage .

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-15(13-4-1-2-5-13)17-12-16(7-9-19-10-8-16)14-6-3-11-20-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWSFOQCBYTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide

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